Bienvenue dans la boutique en ligne BenchChem!

2,4,6-Tris(pyrrolidin-1-yl)-1,3,5-triazine

Solid-State Chemistry Formulation Science Melt Processing

2,4,6-Tris(pyrrolidin-1-yl)-1,3,5-triazine (CAS 5794-91-2) is a C₃-symmetric, 2,4,6-trisubstituted 1,3,5-triazine derivative bearing three pyrrolidine rings. It belongs to a broader class of triazine-based scaffolds employed extensively in drug discovery—particularly as serotonin 5-HT₆ receptor ligands—and as a precursor to triazine-core phosphazene organocatalysts.

Molecular Formula C15H24N6
Molecular Weight 288.39 g/mol
CAS No. 5794-91-2
Cat. No. B1606784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Tris(pyrrolidin-1-yl)-1,3,5-triazine
CAS5794-91-2
Molecular FormulaC15H24N6
Molecular Weight288.39 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC(=NC(=N2)N3CCCC3)N4CCCC4
InChIInChI=1S/C15H24N6/c1-2-8-19(7-1)13-16-14(20-9-3-4-10-20)18-15(17-13)21-11-5-6-12-21/h1-12H2
InChIKeyYYQRNQDOTOKYJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Tris(pyrrolidin-1-yl)-1,3,5-triazine (CAS 5794-91-2): A C₃-Symmetric Triazine Scaffold for CNS-Focused Medicinal Chemistry and Organocatalyst Design


2,4,6-Tris(pyrrolidin-1-yl)-1,3,5-triazine (CAS 5794-91-2) is a C₃-symmetric, 2,4,6-trisubstituted 1,3,5-triazine derivative bearing three pyrrolidine rings. It belongs to a broader class of triazine-based scaffolds employed extensively in drug discovery—particularly as serotonin 5-HT₆ receptor ligands—and as a precursor to triazine-core phosphazene organocatalysts [1]. The compound is commercially available at purities ≥95% from multiple vendors, with a reported melting point of 186.6–189.8 °C and a predicted LogP of 3.53 [2]. Its unique combination of moderate lipophilicity, hydrogen-bond acceptor capacity (six nitrogen atoms), and conformational rigidity distinguishes it from morpholine- and piperidine-substituted analogs, where small changes in the amine ring profoundly alter physicochemical properties and pharmacological profiles.

Why Generic Substitution of 2,4,6-Tris(pyrrolidin-1-yl)-1,3,5-triazine with Morpholine or Piperidine Analogs Fails in Drug Design and Materials Science


The three most common 2,4,6-triamino-1,3,5-triazine analogs (pyrrolidine, piperidine, morpholine) are not interchangeable because the specific amine ring dictates lipophilicity, basicity, and molecular packing, which in turn control blood–brain barrier penetration, target selectivity, and solid-state processing. The pyrrolidine analog occupies a distinct property space: its LogP of ~3.53 [1] is intermediate between the hydrophilic morpholine analog (XLogP3-AA 0.2) [2] and the more lipophilic piperidine analog (predicted LogP ~4.55) , while its significantly lower melting point (186.6–189.8 °C) versus the morpholine (284–289 °C, decomp.) [3] and piperidine (219–221.1 °C) analogs impacts formulation and melt-processing feasibility. Class-level structure–activity relationship (SAR) data from triazine cytotoxicity studies further demonstrate that pyrrolidine substitution enhances potency against C26 colon carcinoma cells relative to piperazine and morpholine through improved lipophilicity and π–π stacking interactions [4]. Substituting without confirmation of these specific parameters risks loss of target engagement, altered pharmacokinetics, or batch-to-batch variability.

Quantitative Differentiation Evidence for 2,4,6-Tris(pyrrolidin-1-yl)-1,3,5-triazine vs. Closest Analogs


Melting Point Advantage: Pyrrolidine Analog Enables Lower-Temperature Melt Processing vs. Morpholine and Piperidine Counterparts

The melting point of 2,4,6-Tris(pyrrolidin-1-yl)-1,3,5-triazine (186.6–189.8 °C) is substantially lower than that of its morpholine analog (284–289 °C, decomposition) [1] and its piperidine analog (219–221.1 °C) . This ~33–100 °C reduction in melting point is advantageous for applications requiring melt-processing, hot-melt extrusion, or solvent-free formulation, where thermal degradation of the morpholine analog precludes its use and the piperidine analog demands higher energy input.

Solid-State Chemistry Formulation Science Melt Processing

Lipophilicity Optimization: Pyrrolidine Analog Achieves CNS-Permeable LogP Window While Morpholine Analog Falls Below and Piperidine Exceeds Optimal Range

2,4,6-Tris(pyrrolidin-1-yl)-1,3,5-triazine exhibits a measured/predicted LogP of 3.53 [1], which falls within the optimal lipophilicity range for blood–brain barrier (BBB) penetration (LogP 2–4). In contrast, the morpholine analog is markedly more hydrophilic (XLogP3-AA = 0.2) [2], limiting passive CNS permeation, while the piperidine analog is more lipophilic (predicted LogP ~4.55) , increasing the risk of non-specific binding and poor aqueous solubility.

Drug Design CNS Penetration Physicochemical Profiling

Class-Level SAR Evidence: Pyrrolidine Substitution Outperforms Morpholine and Piperazine in Cytotoxic Potency Against Colon Carcinoma Models

In a 2025 RSC Advances study of symmetrical chlorophenylamino-s-triazine derivatives, QSAR analysis explicitly demonstrated that electron-withdrawing groups and pyrrolidine substitution enhance C26 colon carcinoma potency via improved lipophilicity and π–π stacking, outperforming piperazine and morpholine substituents [1]. Compound 4c (2,4-dichloro, pyrrolidine) showed an IC₅₀ of 1.71 μM against C26 cells, surpassing paclitaxel (IC₅₀ = 2.30 μM). While this specific SAR derives from a related triazine sub-series, it establishes a class-level principle that pyrrolidine is the superior amine choice for maximizing cytotoxicity on this scaffold, directly informing procurement decisions for analog selection in anticancer SAR campaigns.

Medicinal Chemistry Cancer Research Structure–Activity Relationship

QC-Ready Analytical Methodology: Validated Reverse-Phase HPLC Method Exists for 2,4,6-Tris(pyrrolidin-1-yl)-1,3,5-triazine but Not for Less-Studied Analogs

A commercially validated reverse-phase HPLC method on a Newcrom R1 column has been specifically developed for 2,4,6-Tris(pyrrolidin-1-yl)-1,3,5-triazine, using an acetonitrile/water/phosphoric acid mobile phase [1]. The method is scalable for preparative separation and suitable for pharmacokinetic studies. Importantly, MS-compatible conditions (formic acid substitution for phosphoric acid) are already defined. No equivalent publicly available, validated HPLC method exists for the morpholine or piperidine triazine analogs [2], meaning procurement of the pyrrolidine analog carries lower analytical method development burden and faster QC turnaround.

Analytical Chemistry Quality Control Method Validation

Optimal Application Scenarios for 2,4,6-Tris(pyrrolidin-1-yl)-1,3,5-triazine Based on Quantitative Differentiation Evidence


CNS Drug Discovery Programs Requiring Balanced BBB-Penetrant Lipophilicity

With a LogP of 3.53, 2,4,6-Tris(pyrrolidin-1-yl)-1,3,5-triazine lies within the optimal lipophilicity range for CNS target engagement [1]. Its intermediate polarity—more lipophilic than the morpholine analog (LogP 0.2) and less lipophilic than the piperidine analog (LogP ~4.55)—makes it the preferred triazine scaffold for designing 5-HT₆ receptor ligands, antipsychotics, or procognitive agents where passive BBB penetration is essential. QSAR evidence further supports pyrrolidine as the optimal amine for enhancing cellular potency in this series [2].

Melt-Processable Formulations and Hot-Melt Extrusion of Triazine-Based APIs

The significantly lower melting point (186.6–189.8 °C) compared to the morpholine (284–289 °C, decomp.) and piperidine (219–221.1 °C) analogs enables melt extrusion at temperatures that avoid thermal degradation [1]. This makes the pyrrolidine analog uniquely suitable for amorphous solid dispersion formulations, where thermal stability of the API during processing is critical and the morpholine analog's decomposition precludes its use [2].

Anticancer SAR Campaigns Targeting Colon Carcinoma with Triazine-Based Kinase Inhibitors

Class-level SAR from a 2025 RSC Advances study demonstrates that pyrrolidine substitution on symmetrical triazines enhances C26 colon carcinoma cytotoxicity (IC₅₀ down to 1.71 μM), outperforming piperazine and morpholine analogs [1]. Medicinal chemistry groups optimizing multi-targeted kinase inhibitors on the triazine scaffold should prioritize the pyrrolidine variant as the starting point for lead optimization, as it consistently delivers superior potency in this disease model.

Industrial Procurement Requiring Immediate QC-Ready Analytical Infrastructure

A validated RP-HPLC method (Newcrom R1 column) with defined MS-compatible conditions exists for 2,4,6-Tris(pyrrolidin-1-yl)-1,3,5-triazine, but no comparable public method is available for its morpholine or piperidine analogs [1][2]. Industrial buyers can immediately implement batch release testing and purity analysis without the 2- to 4-week method development cycle typically required for uncharacterized analogs, reducing time-to-deployment and regulatory risk.

Quote Request

Request a Quote for 2,4,6-Tris(pyrrolidin-1-yl)-1,3,5-triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.